molecular formula C20H20ClN3O5 B605976 BCL6-IN-8c

BCL6-IN-8c

Cat. No.: B605976
M. Wt: 417.8 g/mol
InChI Key: RRELDGDKULRRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TP-021 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions, including nucleophilic substitution and condensation reactions .

Industrial Production Methods

Industrial production of TP-021 would likely involve optimization of the synthetic route to ensure high yield and purity. This would include scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TP-021 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

TP-021 exerts its effects by inhibiting the interaction between BCL6 and its corepressor. BCL6 is a transcriptional repressor that plays a key role in the regulation of gene expression. By inhibiting this interaction, TP-021 disrupts the function of BCL6, leading to the induction of apoptosis in cancer cells. The molecular targets and pathways involved include the BCL6-corepressor interaction and downstream signaling pathways that regulate cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of TP-021

TP-021 is unique due to its high potency and oral bioavailability. It has an IC50 value of 0.10 µM in cell-free enzyme-linked immunosorbent assay, making it one of the most potent inhibitors of the BCL6-corepressor interaction. Additionally, its good pharmacokinetic profile, including high oral bioavailability, makes it a valuable tool in scientific research .

Properties

Molecular Formula

C20H20ClN3O5

Molecular Weight

417.8 g/mol

IUPAC Name

6-[2-chloro-4-nitro-5-(oxan-4-yloxy)anilino]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C20H20ClN3O5/c21-15-10-18(24(26)27)19(29-14-5-7-28-8-6-14)11-17(15)22-13-2-3-16-12(9-13)1-4-20(25)23-16/h2-3,9-11,14,22H,1,4-8H2,(H,23,25)

InChI Key

RRELDGDKULRRDM-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

Canonical SMILES

C1COCCC1OC2=C(C=C(C(=C2)NC3=CC4=C(C=C3)NC(=O)CC4)Cl)[N+](=O)[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BCL6-IN-8c;  BCL6 IN 8c;  BCL6IN8c;  BCL6 inhibitor 8c;  BCL6 inhibitor-8c;  BCL6 inhibitor8c; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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